3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-chloro-3-ethylphenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the manufacturing of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Methylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of both chloro and ethyl substituents on the phenoxy group. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-13-10-14(5-6-15(13)16)18-9-7-12-4-3-8-17-11-12;/h5-6,10,12,17H,2-4,7-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBJGKDWAIIEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCC2CCCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-27-4 | |
Record name | Piperidine, 3-[2-(4-chloro-3-ethylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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